Benzyl chlorofluoroacetate
Description
Overview of α-Halo-α-Fluoroacetates as Synthetic Intermediates
α-Halo-α-fluoroacetates are versatile reagents in organic synthesis, serving as precursors to a variety of more complex fluorinated molecules. nih.govorganic-chemistry.org Their synthetic utility stems from the reactivity of the halogen atoms, which can be displaced or participate in various coupling reactions. nih.gov For example, they are used to prepare compounds containing the difluoromethylene group, a structural motif of interest in medicinal chemistry. nih.gov
The presence of both a fluorine atom and another halogen on the same α-carbon imparts unique reactivity to these molecules. This allows for selective transformations, making them valuable in the stereoselective synthesis of halogenated compounds. organic-chemistry.orgnih.gov For instance, aldol (B89426) reactions involving super silyl (B83357) haloesters, including those derived from chloro- and bromoacetates, can produce β-hydroxy-α-haloacetates with high diastereoselectivity. organic-chemistry.org Similarly, β-hydroxy-α-fluoroacetate has been synthesized through the lithiation of super silyl bromofluoroacetate. nih.gov
The development of transition metal-catalyzed reactions has further expanded the synthetic significance of α-halocarbonyl compounds, enabling the facile conversion of halogen atoms into a diverse range of functional groups. nih.gov
Historical Context and Evolution of Research in Fluorinated Acetate (B1210297) Chemistry
The field of organofluorine chemistry has a rich history, with the first fluorinated drug, Fludrocortisone (Florinef acetate), being introduced in 1954. mdpi.comnih.gov This marked a turning point, demonstrating the potential of fluorination to enhance the therapeutic properties of molecules. nih.gov The initial challenge in this field was the development of safe and effective methods for introducing fluorine into organic compounds. chinesechemsoc.org
Early research often involved highly reactive and hazardous fluorinating agents. However, the development of milder and more selective reagents, such as N-fluoropyridinium salts and Selectfluor, revolutionized the field, making the synthesis of fluorinated compounds more accessible and safer. chinesechemsoc.orgbeilstein-journals.org These advancements allowed for the fluorination of a wide range of organic molecules, including aromatics, carbanions, and olefins, under mild conditions. beilstein-journals.org
The study of mercapturic acid formation, dating back to 1879, provided early insights into the metabolism of halogenated compounds. tandfonline.com More recent research has focused on the bioactivation of compounds like S-(2-chloro-1,1,2-trifluoroethyl)-L-cysteine (CTFC), which metabolizes to chlorofluoroacetic acid. nih.gov This highlights the long-standing interest in understanding the biological fate of halogenated molecules.
Rationale for Comprehensive Academic Investigation of Benzyl (B1604629) Chlorofluoroacetate
Benzyl chlorofluoroacetate (C9H8ClFO2) is a specific α-halo-α-fluoroacetate that warrants detailed academic investigation due to its unique combination of structural features. nih.gov The benzyl group provides a handle for further synthetic modifications and can influence the molecule's physical and biological properties. The presence of both chlorine and fluorine on the α-carbon offers opportunities for selective and diverse chemical transformations.
The study of this compound can contribute to a deeper understanding of the reactivity and synthetic potential of α-halo-α-fluoroacetates. For instance, research on related compounds like ethyl chlorofluoroacetate has explored its use in Reformatsky reactions. rsc.org Investigating similar reactions with the benzyl ester could provide valuable comparative data.
Furthermore, the potential applications of this compound and its derivatives in medicinal chemistry are significant. For example, α-chlorofluoroacetamide has been identified as a cysteine-directed warhead for developing covalent inhibitors of enzymes like the SARS-CoV-2 3CL protease. biorxiv.org This suggests that this compound could serve as a precursor for novel therapeutic agents. The synthesis of enantiopure chlorofluoroacetic acid derivatives is also crucial for the analysis of chiral alcohols, indicating another area where this compound could be of interest. researchgate.net
Current Research Landscape and Emerging Areas in Organofluorine Chemistry
The field of organofluorine chemistry continues to be a vibrant area of research, with several emerging trends. numberanalytics.commdpi.com A major focus is on the development of new and more efficient methods for stereoselective fluorination. numberanalytics.com This includes the design of novel fluorinating agents and catalysts, as well as the use of computational and machine learning tools to predict and optimize reaction outcomes. numberanalytics.com
Other key areas of current research include:
New Synthetic Methodologies: The development of innovative synthetic methods, such as those involving electrochemical fluorination and photoredox catalysis, is expanding the toolkit for creating complex fluorinated molecules. chinesechemsoc.orgmdpi.com
Biological Applications: There is a growing interest in exploring the biological applications of fluorinated compounds, including their use in developing new pharmaceuticals with improved efficacy and pharmacokinetic properties. numberanalytics.com The use of fluorine-18 (B77423) labeled compounds for positron emission tomography (PET) imaging is also a significant area of research. mdpi.comnumberanalytics.com
Materials Science: Fluorinated compounds are being investigated for the development of novel materials with unique properties, such as high thermal stability and chemical resistance. numberanalytics.com
Fluorinated Natural Products: Synthetic biology approaches are being explored to incorporate fluorine into natural product scaffolds, creating new molecules with potential bioactivity. nih.gov
The ongoing advancements in organofluorine chemistry promise to deliver new solutions in medicine, agriculture, and materials science, with compounds like this compound potentially playing a role as versatile building blocks in these endeavors. worldscientific.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
benzyl 2-chloro-2-fluoroacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClFO2/c10-8(11)9(12)13-6-7-4-2-1-3-5-7/h1-5,8H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWMVSSKZRABAIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C(F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00372239 | |
| Record name | benzyl 2-chloro-2-fluoroacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00372239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
243659-11-2 | |
| Record name | benzyl 2-chloro-2-fluoroacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00372239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Benzyl Chlorofluoroacetate and Analogous Systems
Esterification and Transesterification Strategies
The formation of the ester linkage in benzyl (B1604629) chlorofluoroacetate can be achieved through several established methods, including the direct reaction of the corresponding acid and alcohol, catalyst-mediated protocols, and transesterification from other alkyl esters.
Direct Esterification from Chlorofluoroacetic Acid and Benzyl Alcohols
Direct esterification represents the most straightforward approach to synthesizing benzyl chlorofluoroacetate. This method involves the reaction of chlorofluoroacetic acid (CFA) with benzyl alcohol. Research indicates that chlorofluoroacetic acid is a strong organic acid, capable of reacting spontaneously with alcohols to form esters without the need for additional catalysts. researchgate.net This intrinsic reactivity simplifies the procedure and avoids potential side reactions or purification challenges associated with catalysts.
Studies involving the preparation of (R)- and (S)-chlorofluoroacetic acid esters with various chiral secondary alcohols have demonstrated that the reaction proceeds effectively, yielding the desired diastereoisomeric products without epimerization. researchgate.net This suggests that the direct condensation of chlorofluoroacetic acid and benzyl alcohol is a viable and efficient method for preparing this compound. The primary byproduct of this reaction is water, which can be removed to drive the equilibrium towards the product. In a related context, the direct esterification of benzyl alcohol with acetic acid has been extensively studied, often employing catalysts to achieve high yields, but the principle of direct condensation remains fundamental. researchgate.net
Catalyst-Mediated Esterification Protocols
While direct esterification is feasible, catalysts are often employed to enhance reaction rates and yields, particularly for less reactive substrates or when milder conditions are required. For the synthesis of benzyl esters, a variety of homogeneous and heterogeneous catalysts have been proven effective.
A study on the direct esterification of benzyl alcohol and acetic acid utilized a porous phenolsulphonic acid–formaldehyde resin (PAFR) as a heterogeneous catalyst, achieving a 94% isolated yield of benzyl acetate (B1210297). researchgate.net Such solid acid catalysts are advantageous as they can be easily separated from the reaction mixture. Other common catalysts for esterification include p-toluenesulfonic acid and sulfuric acid. researchgate.net For the synthesis of related α-fluoro-β-hydroxy esters, Lewis acids like titanium tetrachloride (TiCl₄) have been used to catalyze aldol-type reactions, indicating their potential applicability in promoting reactions involving fluorinated carbonyl compounds. ethz.ch
| Catalyst Type | Example Catalyst | Substrates | Yield (%) | Reference |
| Heterogeneous Acid | Phenolsulphonic acid–formaldehyde resin (PAFR) | Benzyl alcohol, Acetic acid | 94 | researchgate.net |
| Homogeneous Acid | p-Toluenesulfonic acid | Benzyl alcohol, Acetic acid | 95 | researchgate.net |
| Lewis Acid | Titanium tetrachloride (TiCl₄) | Silyl (B83357) ketene (B1206846) acetals, α-fluoroaldehydes | - | ethz.ch |
Transesterification with Related Halogenated Acetates (e.g., Ethyl Chlorofluoroacetate)
Transesterification offers an alternative route to this compound, starting from a more common or readily available alkyl ester, such as ethyl chlorofluoroacetate. sigmaaldrich.com This process involves reacting the starting ester with benzyl alcohol, typically in the presence of a catalyst, to exchange the ethyl group for a benzyl group.
This method is widely used in organic synthesis. For instance, mechanochemical transesterification using basic alumina (B75360) (Al₂O₃) has been reported for various esters. beilstein-journals.org Enzyme-mediated transesterification is another powerful technique that can offer high selectivity under mild conditions. ethernet.edu.et The synthesis of fatty acid methyl esters (FAMEs) for analysis often employs transesterification with reagents like boron trifluoride-methanol, highlighting the broad utility of this reaction type. science.gov While direct literature on the transesterification of ethyl chlorofluoroacetate to this compound is sparse, the principles are well-established. The reaction is reversible, and driving it to completion often requires using a large excess of benzyl alcohol or removing the displaced ethanol (B145695) from the reaction mixture.
Functional Group Interconversions on Benzyl Acetate Frameworks
An alternative synthetic strategy involves creating the chlorofluoroacetate moiety on a pre-existing benzyl acetate framework. This can be achieved by first synthesizing a simpler benzyl ester, such as benzyl fluoroacetate (B1212596) or benzyl chloroacetate, and then introducing the second halogen atom.
Halogenation of Benzyl Fluoroacetates: Regioselectivity and Diastereoselectivity
This approach would involve the synthesis of benzyl fluoroacetate followed by a selective chlorination at the α-carbon. The introduction of a chlorine atom onto an active methylene (B1212753) group adjacent to a carbonyl can be achieved using various chlorinating agents. A key challenge in this step is controlling the regioselectivity to ensure chlorination occurs exclusively at the α-position of the acetate moiety rather than on the benzylic position or the aromatic ring.
Research on the chlorination of toluene (B28343) using a KHSO₅/KCl system has shown that the choice of solvent can direct the regioselectivity of the reaction, favoring either α-chlorination (at the methyl group) or aromatic ring chlorination. rsc.org For instance, chlorinated solvents like CH₂Cl₂ favor side-chain chlorination, yielding benzyl chloride with high selectivity. rsc.org While this applies to toluene, the principles of controlling radical versus electrophilic halogenation pathways are relevant. For the α-chlorination of benzyl fluoroacetate, radical initiators or specific enolate chemistry would likely be required to achieve the desired regioselectivity. Diastereoselective halogenation methods, often involving transition metals or chiral auxiliaries, have been reviewed, providing a toolbox for controlling stereochemistry when a chiral center is formed. csic.es
Introduction of Fluorine and Chlorine via Halogen Exchange Reactions
Halogen exchange reactions, such as the Finkelstein reaction, provide a powerful method for introducing specific halogens into a molecule. harvard.edu This strategy could be employed to synthesize this compound from a precursor like benzyl dichloroacetate (B87207) or benzyl bromo(chloro)acetate.
For example, a synthesis could start with benzyl chloroacetate, which is commercially available or can be synthesized from benzyl alcohol and monochloroacetic acid. chemicalbook.com Subsequent fluorination at the α-carbon would yield the target compound. Electrophilic fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor are commonly used for introducing fluorine atoms into organic molecules. alfa-chemistry.comorganic-chemistry.orgbeilstein-journals.org Alternatively, a nucleophilic fluorination approach using a fluoride (B91410) source like tetrabutylammonium (B224687) bifluoride could be used on a suitable precursor, such as benzyl bromo(chloro)acetate. organic-chemistry.org The feasibility of such exchanges is supported by studies on the synthesis of alkyl aryl ethers, where an in-situ Finkelstein-type halogen exchange (aryl bromide to aryl iodide) was coupled with an Ullmann etherification to improve reaction efficiency. union.edu This demonstrates that halogen exchange can be a practical step in a one-pot synthesis sequence.
Multi-Component Reactions and Cascade Sequences for α-Halogenated Ester Formation
Multi-component reactions (MCRs) offer a powerful and efficient approach to constructing complex molecules from three or more starting materials in a single synthetic operation. fu-berlin.detandfonline.com This strategy is highly valued for its atom economy, reduced reaction time, and potential for generating molecular diversity. fu-berlin.de Similarly, cascade reactions, which involve a sequence of intramolecular transformations, provide a streamlined pathway to intricate molecular architectures. bohrium.com
Recent advancements have seen the application of these principles to the synthesis of α-halogenated esters and related structures. For instance, a cooperative Ni/diboron-catalyzed cascade reaction has been developed for the synthesis of α-functionalized β-amino acid motifs. chemrxiv.orgresearchgate.net This process involves a radical 1,2-N-shift followed by halogenation or other functionalization, demonstrating the potential of cascade sequences to introduce halogen atoms at the α-position of ester precursors. chemrxiv.org In one variation, a series of α-amino-β-bromocarboxylic acid esters underwent a radical 1,2-N-shift/bromination sequence to yield β-amino-α-bromocarboxylic acid esters. chemrxiv.org
Another notable example is a transition-metal-free multicomponent cascade reaction for constructing chiral 2H-1,4-benzoxazine scaffolds. researchgate.net This reaction utilizes α-halogenated ketones, ortho-aminophenols, and aldehydes, showcasing the integration of α-halo carbonyl compounds in MCRs to build complex heterocyclic systems. researchgate.net While not directly producing this compound, these methodologies highlight the potential for designing one-pot procedures for its synthesis by carefully selecting the appropriate starting materials.
An efficient and modular method for accessing α-halogenated esters and amides has been reported based on the double electrophilic activation of ynamides. researchgate.net This approach involves the reaction of ynamides with HCl and an electrophilic halogenating reagent in the presence of an alcohol, leading to the formation of α-halo esters under mild conditions. researchgate.net This strategy underscores the development of novel activation methods for the introduction of halogens alpha to a carbonyl group.
The table below summarizes key aspects of these advanced synthetic strategies.
| Reaction Type | Key Features | Example Application |
| Multi-Component Reaction (MCR) | Three or more reactants combined in a single step, high atom economy. fu-berlin.de | Synthesis of thiophene (B33073) derivatives and other heterocycles. tandfonline.com |
| Cascade (Domino) Reaction | Sequence of intramolecular reactions, efficient construction of complex structures. fu-berlin.de | Ni/diboron-catalyzed cascade for α-functionalized β-amino acid esters. chemrxiv.orgresearchgate.net |
| Double Electrophilic Activation | Sequential activation of a substrate to introduce multiple functionalities. researchgate.net | Synthesis of α-halogenated esters and amides from ynamides. researchgate.net |
Methodological Advancements in Asymmetric Synthesis of this compound Precursors
The synthesis of chiral molecules in an enantiomerically pure form is of paramount importance, particularly in the pharmaceutical industry. nih.govwikipedia.org Asymmetric synthesis aims to produce a specific stereoisomer, often employing chiral catalysts or auxiliaries to control the stereochemical outcome of a reaction. wikipedia.orggd3services.com
Enantioselective Catalysis in Chiral Center Formation
Enantioselective catalysis is a powerful tool for establishing chiral centers with high efficiency and stereocontrol. In the context of α-halogenated esters and their precursors, several catalytic systems have been developed.
The Reformatsky reaction, which typically involves the reaction of an α-haloester with a carbonyl compound in the presence of zinc, has been a focus for enantioselective modifications. theaic.org A highly Me2Zn-mediated catalytic enantioselective Reformatsky reaction of aldehydes and ketones with ethyl iodoacetate has been reported, utilizing a readily available prolinol ligand. acs.org This method provides β-hydroxy esters in high yields and enantiomeric excesses (ee). acs.org A chromium-catalyzed asymmetric Reformatsky reaction has also been developed for the synthesis of chiral β-hydroxy carbonyl compounds from α-chlorinated or α-brominated esters. researchgate.net
Furthermore, ammonium-salt-catalyzed asymmetric α-halogenation of isoxazolidin-5-ones has been accomplished, providing access to α-halogenated α-aryl-β2,2-amino acid derivatives. jku.at The use of Maruoka's spirocyclic binaphthyl-based ammonium (B1175870) salts was key to achieving high levels of enantioselectivity. jku.at These examples, while not directly synthesizing this compound, demonstrate the potential of chiral catalysts to control the stereochemistry at the α-carbon of ester precursors.
The following table details the performance of a catalytic enantioselective Reformatsky reaction with various aldehydes.
| Entry | Aldehyde | Yield (%) | ee (%) |
| 1 | 4-MeOC6H4CHO | 95 | 95 |
| 2 | 4-FC6H4CHO | 94 | 93 |
| 3 | 4-ClC6H4CHO | 92 | 94 |
| 4 | 4-BrC6H4CHO | 88 | 96 |
| 5 | 2,4-di-MeC6H3CHO | 95 | 91 |
| 6 | 3,5-di-MeC6H3CHO | 92 | 77 |
| 7 | 2,6-di-MeC6H3CHO | 93 | 85 |
| Data sourced from a highly Me2Zn-mediated catalytic enantioselective Reformatsky reaction. acs.org |
Use of Chiral Auxiliaries and Ligands
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to direct the stereochemical outcome of subsequent reactions. wikipedia.org After the desired transformation, the auxiliary can be removed and often recycled.
A variety of chiral auxiliaries have been employed in the synthesis of α-halogenated esters and related compounds. For example, the diastereoselective coupling in SmI2-mediated Reformatsky reactions of α-chloroacetyloxazolidinones with aminoaldehydes depends on the absolute configuration of the Evans chiral auxiliary used. researchgate.net This allows for the selective formation of either erythro or threo products. researchgate.net Similarly, chiral N-acyl oxazolidones, acting as dibutyl boron enolates, have been shown to undergo diastereoselective bromination. researchgate.net
The use of chiral ligands in metal-catalyzed reactions is another effective strategy. In an enantioselective Reformatsky-type reaction of ethyl iodofluoroacetate with alkyl aryl ketones, high diastereoselectivities and excellent enantioselectivities were achieved. researchgate.net A readily available prolinol ligand has been used in a Me2Zn-mediated catalytic enantioselective Reformatsky reaction to produce β-hydroxy esters with high yields and enantiomeric excess. acs.org Chiral bis(oxazoline) ligands have also been employed in enantioselective imidation reactions. nih.gov
The table below provides examples of chiral auxiliaries and ligands and their applications in asymmetric synthesis.
| Chiral Auxiliary/Ligand | Application | Stereochemical Control |
| Evans Chiral Auxiliary | SmI2-mediated Reformatsky reaction of α-chloroacetyloxazolidinones. researchgate.net | Diastereoselective coupling to form erythro or threo products. researchgate.net |
| Chiral N-acyl oxazolidones | Diastereoselective bromination of their boron enolates. researchgate.net | Formation of α-bromo carboximides. researchgate.net |
| Prolinol Ligand | Me2Zn-mediated enantioselective Reformatsky reaction. acs.org | High yields and enantiomeric excess of β-hydroxy esters. acs.org |
| Chiral Bis(oxazoline) Ligands | Enantioselective imidation reactions. nih.gov | Formation of chiral N-p-toluene selenimides. nih.gov |
Chemical Reactivity and Mechanistic Investigations of Benzyl Chlorofluoroacetate
Nucleophilic Substitution Reactions at the α-Carbon Center
The α-carbon of benzyl (B1604629) chlorofluoroacetate is electrophilic and susceptible to attack by nucleophiles. This reactivity is central to its application in the synthesis of more complex molecules. The presence of both chlorine and fluorine atoms on the same carbon atom influences the course of these reactions.
Stereo- and Regioselectivity of Substitutions (e.g., SN2 Reactions)
Nucleophilic substitution reactions at the α-carbon of benzyl chlorofluoroacetate can proceed via a bimolecular nucleophilic substitution (S(_N)2) mechanism. iitk.ac.in In an S(_N)2 reaction, the nucleophile attacks the electrophilic carbon from the side opposite to the leaving group, resulting in an inversion of stereochemistry at the carbon center. iitk.ac.innih.gov For this compound, the chloride ion is a better leaving group than the fluoride (B91410) ion, and thus, nucleophilic attack preferentially displaces the chlorine atom.
The presence of the benzyl group can influence the reactivity of the α-carbon. The adjacent π-system of the benzene (B151609) ring can stabilize the transition state of the S(_N)2 reaction, potentially increasing the reaction rate compared to simple alkyl halides. youtube.com This stabilization arises from the overlap of the p-orbitals of the developing transition state with the π-orbitals of the aromatic ring. youtube.com
Studies on related systems, such as benzyl chloride, have shown that the rate and outcome of S(_N)2 reactions are sensitive to the nature of the nucleophile and the solvent. For instance, in liquid ammonia, the reaction rate of benzyl chloride with anionic nucleophiles decreases with decreasing size of the nucleophile, a trend attributed to solvent effects. nih.gov
Influence of Leaving Group and Nucleophile Characteristics
The success of a nucleophilic substitution reaction depends significantly on the ability of the leaving group to depart and the strength of the incoming nucleophile. libretexts.org
Leaving Group Ability:
In this compound, both chlorine and fluorine are potential leaving groups. The efficiency of a leaving group is inversely related to its basicity; weaker bases are better leaving groups. libretexts.orgyoutube.com Comparing the halide ions, iodide is the best leaving group, followed by bromide, chloride, and then fluoride, which is the poorest leaving group among the halogens. libretexts.org This trend is due to the increasing basicity from I to F. Therefore, in nucleophilic substitution reactions of this compound, the chloride ion is preferentially displaced over the fluoride ion.
Table 1: Basicity and Leaving Group Ability of Halides
| Halide Ion | Conjugate Acid | pKa of Conjugate Acid | Basicity | Leaving Group Ability |
|---|---|---|---|---|
| I | HI | ~ -10 | Weakest | Best |
| Br | HBr | ~ -9 | Weak | Good |
| Cl | HCl | ~ -7 | Stronger | Moderate |
Nucleophile Strength:
The rate of an S(_N)2 reaction is also dependent on the concentration and strength of the nucleophile. iitk.ac.in Stronger nucleophiles lead to faster reactions. Nucleophilicity is influenced by several factors, including charge, basicity, polarizability, and solvent. youtube.com Negatively charged nucleophiles are generally stronger than their neutral counterparts (e.g., OH > H(_2)O). libretexts.org
Metal-Mediated and Catalytic Coupling Reactions
Metal catalysts, particularly those based on nickel and zinc, have enabled a variety of powerful cross-coupling reactions involving halogenated compounds like this compound. organic-chemistry.orgresearchgate.netsioc-journal.cn These reactions are fundamental in forming new carbon-carbon bonds.
Cross-Coupling Reactions Involving the Chlorofluoroacetate Moiety (e.g., Nickel-Catalyzed Processes)
Nickel-catalyzed cross-coupling reactions have emerged as a powerful tool for the formation of C-C bonds. sioc-journal.cn These reactions can be applied to substrates like this compound, where the nickel catalyst can selectively activate the C-Cl bond for coupling with various partners. For instance, nickel-catalyzed reductive cross-coupling reactions between benzyl chlorides and aryl chlorides or fluorides have been developed for the synthesis of diarylmethanes. organic-chemistry.org These reactions often employ a reducing agent, such as magnesium, and proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. organic-chemistry.org
In the context of α-halo esters, nickel-catalyzed cross-coupling of ethyl chlorofluoroacetate with aryl bromides has been demonstrated. researchgate.net The success of these reactions often depends on the choice of ligands, which can modulate the reactivity and selectivity of the nickel catalyst. researchgate.netnih.gov
Reformatsky-Type Reactions with Carbonyl Compounds
The Reformatsky reaction is a classic organic reaction that utilizes an organozinc reagent, typically formed from an α-halo ester and zinc metal, to react with aldehydes or ketones, producing β-hydroxy esters. wikipedia.orgnrochemistry.com this compound can serve as the α-halo ester component in this reaction.
The reaction mechanism involves the oxidative addition of zinc metal into the carbon-halogen bond of the ester to form an organozinc reagent known as a Reformatsky enolate. wikipedia.orgnrochemistry.com This enolate is less reactive than Grignard reagents or lithium enolates, which prevents it from reacting with the ester group of another molecule. wikipedia.org The Reformatsky enolate then adds to the carbonyl group of an aldehyde or ketone through a six-membered chair-like transition state. wikipedia.orgnrochemistry.com A subsequent acid workup yields the final β-hydroxy ester. wikipedia.org
The reaction has been shown to be applicable to a wide range of electrophiles beyond aldehydes and ketones, including imines and nitriles. wikipedia.org Variations of the reaction using other metals and metal salts have also been developed. wikipedia.org
Carbanion Chemistry and Enolate Reactivity
The α-proton of this compound is acidic and can be removed by a suitable base to form a carbanion, specifically an enolate. snu.ac.krmasterorganicchemistry.com Enolates are key intermediates in a wide array of carbon-carbon bond-forming reactions.
An enolate is a resonance-stabilized anion where the negative charge is delocalized between the α-carbon and the oxygen atom of the carbonyl group. masterorganicchemistry.comquora.com This delocalization makes the enolate more stable than a simple carbanion. quora.com While the major resonance contributor has the negative charge on the more electronegative oxygen atom, enolates typically react as carbon nucleophiles. masterorganicchemistry.com
The formation and reactivity of the enolate derived from this compound would be influenced by the electron-withdrawing effects of the fluorine and chlorine atoms, which would increase the acidity of the α-proton. However, the stability of the resulting carbanion can be complex, as α-fluorocarbanions can be prone to elimination pathways. researchgate.net The enolate of this compound can potentially react with various electrophiles, such as alkyl halides, in S(_N)2 reactions to form new C-C bonds at the α-position. snu.ac.kr The choice of base is crucial to control the formation of the desired enolate and prevent side reactions. snu.ac.kr
Table 2: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Benzyl chloride |
| Diaryl-methane |
| Ethyl chlorofluoroacetate |
| Aryl bromide |
| Aldehyde |
| Ketone |
| β-hydroxy ester |
| Grignard reagent |
| Lithium enolate |
| Imine |
| Nitrile |
| Alkyl halide |
| Iodide |
| Bromide |
| Chloride |
| Fluoride |
| Hydroxide (B78521) |
| Water |
| Magnesium |
| Nickel |
| Zinc |
| Benzene |
| Ammonia |
| Carbonyl |
| Carbanion |
Transformations Involving the Ester Functionality
The ester group is a primary site of reactivity in this compound, susceptible to attack by a range of nucleophiles.
Ester Hydrolysis
The hydrolysis of esters, a reaction that splits the molecule with water, can be catalyzed by either acid or base. libretexts.org For this compound, this process yields benzyl alcohol and chlorofluoroacetic acid or its corresponding salt.
Under acidic conditions, the reaction is the reverse of Fischer esterification and is typically reversible. libretexts.org The mechanism involves protonation of the carbonyl oxygen, which activates the carbonyl carbon for nucleophilic attack by water.
In the presence of a base, such as sodium hydroxide, hydrolysis (saponification) is an irreversible process that proceeds to completion. libretexts.org The reaction involves the direct nucleophilic attack of a hydroxide ion on the ester's carbonyl carbon. This forms a tetrahedral intermediate, which then collapses to expel the benzyloxy alkoxide, a relatively stable leaving group. A final proton transfer results in the formation of benzyl alcohol and a chlorofluoroacetate salt.
Safety data for this compound indicates that it is sensitive to moisture and decomposes on contact with water, liberating toxic gas, which underscores its susceptibility to hydrolysis. sigmaaldrich.com
Transamidation Pathways
Transamidation is the conversion of an ester into an amide by reaction with an amine. This transformation is crucial for synthesizing a wide array of amides. While direct transamidation of unactivated esters is often difficult, the reaction can be facilitated using catalysts or by activating the ester or amine.
The synthesis of chlorofluoroacetamides has been achieved by coupling sodium chlorofluoroacetate with various amines using a coupling agent like propylphosphonic anhydride (B1165640) (T3P®). jst.go.jp This demonstrates the feasibility of forming the amide bond central to this class of compounds. The general transamidation reaction for this compound with a primary amine (R-NH₂) would proceed as shown below, typically requiring specific conditions to drive the reaction forward.
| Reactants | Reagents/Conditions | Products |
| This compound, Primary Amine (R-NH₂) | Heat, Catalyst (e.g., Lewis acid or base) | N-alkyl-chlorofluoroacetamide, Benzyl alcohol |
Protocols for the transamidation of related N-benzyl-N-Boc-amides have been developed that proceed without transition metals or bases, relying on the high reactivity of N-Boc-imides. sioc-journal.cn Similar strategies could potentially be adapted for this compound.
The ester functionality of this compound can be reduced to yield the corresponding primary alcohol, (chlorofluoro)methanol, and benzyl alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation.
The mechanism involves the nucleophilic addition of a hydride ion to the carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, eliminating the benzyloxy group to form chlorofluoroacetaldehyde. A second hydride addition to this aldehyde yields the primary alcohol, 2-chloro-2-fluoroethanol, after an aqueous workup. Benzyl alcohol is produced from the benzyloxy leaving group.
Further reduction of the resulting alcohols can lead to other products. For instance, benzylic alcohols can be reduced to the corresponding alkanes using reagents like hydriodic acid in a biphasic medium. nih.gov The conversion of the initially formed alcohols into ethers is also a possible subsequent transformation. Benzyl ethers can be synthesized via methods like the Williamson ether synthesis, where an alcohol is deprotonated and reacted with a benzyl halide. organic-chemistry.org
Ester Hydrolysis and Transamidation Pathways
Radical Reactions and Mechanistic Pathways
This compound possesses two key structural features that are significant in radical chemistry: the benzylic position and the halogenated α-carbon. The benzyl radical is notably stabilized by resonance, with the unpaired electron delocalized over the aromatic ring. numberanalytics.commasterorganicchemistry.com This inherent stability lowers the bond dissociation energy of benzylic C-H bonds, making them susceptible to radical abstraction. masterorganicchemistry.com
Furthermore, the α-carbon, substituted with both chlorine and fluorine, can participate in radical processes. Research has shown that the chlorofluoromethyl radical can be generated from the related chlorofluoroacetic acid and subsequently used in hydrochlorofluoromethylation of unactivated alkenes under visible light activation. researchgate.net This suggests that under appropriate conditions, this compound could serve as a precursor to the chlorofluoroacetyl radical or related species. researchgate.netcore.ac.uk
A plausible radical pathway for this compound could be initiated by homolytic cleavage of the C-H bond at the benzylic position, forming a stable benzyl radical. This type of reactivity is analogous to benzylic bromination, where a bromine radical selectively abstracts a benzylic hydrogen. masterorganicchemistry.com
Table of Potential Radical Intermediates
| Structure | Name | Stability Factor |
|---|---|---|
| C₆H₅ĊH- | Benzyl Radical | Resonance-stabilized |
| •CHFCl | Chlorofluoromethyl Radical | Electronegativity of halogens |
The interplay between the stable benzyl radical and the potential for forming halogenated alkyl radicals makes this compound a versatile substrate for designing radical-mediated transformations.
Rearrangement Reactions and Fragmentations
The structure of this compound allows for the possibility of several rearrangement reactions, particularly involving intermediates formed during other transformations. Rearrangement reactions involve the migration of an atom or group within a molecule, often driven by the formation of a more stable species. solubilityofthings.commasterorganicchemistry.com
One relevant analogy is the Favorskii rearrangement, which occurs in α-halogenated ketones upon treatment with a base. msu.edu This reaction proceeds through a cyclopropanone (B1606653) intermediate. Given the presence of halogens on the α-carbon in this compound, intermediates derived from it could potentially undergo similar skeletal reorganizations.
Rearrangements involving the benzyl group are also well-known. The Sommelet–Hauser rearrangement, for example, involves the rearrangement of certain benzyl quaternary ammonium (B1175870) salts. wikipedia.org While not directly applicable, it highlights the capacity of the benzyl group to participate in intramolecular shifts. Carbocation intermediates, which could be formed during acid-catalyzed hydrolysis or other electrophilic reactions, are prone to rearrangement. If a carbocation were formed at a position adjacent to the benzyl group, a 1,2-hydride or alkyl shift could occur to generate a more stable benzylic carbocation. masterorganicchemistry.com
Fragmentation reactions are also a possibility, especially under high-energy conditions such as mass spectrometry or pyrolysis. The molecule could fragment at the ester linkage, the benzylic C-O bond, or through the loss of halogen atoms.
Stereochemical Principles and Enantioselective Control in Benzyl Chlorofluoroacetate Chemistry
Analysis of Stereoisomerism in α-Chloro-α-Fluoro Esters
The presence of four different substituents (a benzyl (B1604629) ester group, a chlorine atom, a fluorine atom, and a hydrogen atom) attached to the α-carbon of benzyl chlorofluoroacetate gives rise to chirality and the existence of stereoisomers.
Enantiomerism and Diastereomerism
Stereoisomers are isomers that have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space. britannica.comlibretexts.org There are two main types of stereoisomers: enantiomers and diastereomers. britannica.com
Enantiomers are pairs of stereoisomers that are non-superimposable mirror images of each other. britannica.commasterorganicchemistry.com Much like a person's left and right hands, enantiomers have identical physical properties such as melting point, boiling point, and solubility in achiral solvents. However, they exhibit different interactions with other chiral molecules and rotate plane-polarized light in equal but opposite directions. The (R)- and (S)- enantiomers of this compound represent such a pair.
Diastereomers, on the other hand, are stereoisomers that are not mirror images of each other. britannica.commasterorganicchemistry.com This class of stereoisomers arises when a molecule has two or more stereocenters. For instance, in a molecule with two chiral centers, the (R,S) and (R,R) isomers are diastereomers. Unlike enantiomers, diastereomers have different physical and chemical properties, which allows for their separation by techniques such as crystallization or chromatography. uou.ac.in When this compound is reacted with a chiral alcohol, a pair of diastereomeric esters is formed, which can then be separated.
Conformational Analysis and Rotational Barriers
Conformational isomers are different spatial arrangements of a molecule that can be interconverted by rotation about single bonds. britannica.com The study of the energy changes that a molecule undergoes as its groups rotate about single bonds is known as conformational analysis.
For esters like this compound, rotation around the C-C single bond and the C-O single bond of the ester group leads to various conformers. The stability of these conformers is influenced by a combination of steric and electronic effects. imperial.ac.uk For example, in simple esters, the s-cis conformer is generally preferred over the s-trans conformer. imperial.ac.uk The barrier to rotation around the acyl-oxygen bond in esters is approximately 50 kJ/mol. imperial.ac.uk
In molecules containing fluorine, the gauche effect, which is the tendency for a gauche conformation to be more stable than the anti conformation, can be a significant factor. This effect is often attributed to stabilizing hyperconjugative interactions. msu.edu In the case of α-chloro-α-fluoro esters, the interplay between steric hindrance of the bulky chlorine and benzyl groups and the stereoelectronic effects of the fluorine atom determines the preferred conformation and the energy barriers to rotation. Computational and crystallographic analyses are crucial tools for understanding these conformational preferences. nih.gov The rotational barrier around the C-N bond in some fluorinated amides has been determined using 1H NMR line-shape analysis at varying temperatures. researchgate.net
Strategies for the Preparation of Enantiopure this compound Derivatives
The synthesis of single enantiomers of chiral compounds is of paramount importance, particularly in the pharmaceutical and agrochemical industries, as different enantiomers can have vastly different biological activities. polito.it Several strategies have been developed to obtain enantiopure forms of this compound and its derivatives.
Asymmetric Synthesis Approaches
Asymmetric synthesis refers to a chemical reaction that preferentially produces one enantiomer or diastereomer over the other. researchgate.net This can be achieved by using chiral starting materials, chiral reagents, or chiral catalysts. researchgate.netnih.gov
One common approach is the use of a chiral auxiliary, a stereogenic group that is temporarily incorporated into the molecule to direct the stereochemical outcome of a subsequent reaction. researchgate.net After the desired stereocenter is created, the auxiliary is removed. For example, a chiral alcohol can be esterified with chlorofluoroacetic acid to form diastereomeric esters. These esters can then be separated, and the desired ester can be hydrolyzed to yield the enantiopure acid.
Catalytic asymmetric synthesis is a highly efficient method where a small amount of a chiral catalyst is used to produce a large quantity of an enantiomerically enriched product. nih.gov For instance, the asymmetric hydrogenation of a suitable precursor to this compound using a chiral metal catalyst could potentially yield the desired enantiomer with high enantiomeric excess. core.ac.uk Nickel-catalyzed cross-coupling reactions have also shown potential in the stereospecific synthesis of compounds with tertiary and quaternary stereocenters. rsc.org
Chiral Resolution Techniques (e.g., Crystallization, Chromatography)
Chiral resolution is the process of separating a racemic mixture (a 50:50 mixture of two enantiomers) into its individual enantiomers. chiralpedia.com
Crystallization: This technique relies on the different physical properties of diastereomers. numberanalytics.com By reacting the racemic this compound with a single enantiomer of a chiral resolving agent (e.g., a chiral amine or alcohol), a pair of diastereomeric salts or esters is formed. polito.itpharmtech.com These diastereomers have different solubilities, allowing one to be selectively crystallized from a solution. numberanalytics.compharmtech.com After separation, the resolving agent can be removed to yield the enantiopure this compound.
Chromatography: Chiral chromatography is a powerful technique for separating enantiomers. chiralpedia.comnumberanalytics.com This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of the analyte. mdpi.com As the racemic mixture of this compound passes through the chromatography column, one enantiomer is retained more strongly by the CSP, leading to its separation from the other enantiomer. mdpi.com Both gas chromatography (GC) and high-performance liquid chromatography (HPLC) with chiral columns are effective for the analytical and preparative separation of chiral compounds. researchgate.netresearchgate.net Medium pressure liquid chromatography (MPLC) with a chiral column has also been used for the separation of diastereomers. biorxiv.orgbiorxiv.org
Derivatization for Stereochemical Analysis (e.g., using Chlorofluoroacetic Acid as a Chiral Auxiliary)
Determining the absolute configuration and enantiomeric purity of a chiral compound is a critical step. Derivatization with a chiral reagent to form diastereomers is a common method for this purpose.
Chlorofluoroacetic acid (CFA) has proven to be a highly versatile chiral derivatizing agent for determining the stereochemistry of chiral alcohols. researchgate.netacs.org By reacting a chiral alcohol with enantiopure (R)- or (S)-chlorofluoroacetic acid, a pair of diastereomeric esters is formed. These diastereomers can be readily analyzed by spectroscopic techniques like Nuclear Magnetic Resonance (NMR) or separated by chromatography.
The 1H and 19F NMR spectra of the diastereomeric CFA esters often show distinct chemical shift differences (Δδ) between the signals corresponding to the two diastereomers. researchgate.net These differences can be correlated with the absolute configuration of the chiral alcohol. researchgate.net Similarly, the diastereomeric esters often exhibit different retention times (Δtr) in GC and HPLC, allowing for the determination of enantiomeric excess. researchgate.net The resulting diastereomers are often more volatile than those derived from other common chiral derivatizing agents like Mosher's acid, making them well-suited for GC analysis. researchgate.netresearchgate.net Chlorofluoroacetic acids have also been found to be effective alternatives to Mosher's acid for esterifying sterically hindered alcohols. rsc.org
Diastereoselective Control in Reactions Involving the α-Carbon
The stereochemical outcome of reactions at the α-carbon of this compound and related fluoroacetates is a critical aspect of their synthetic utility. Achieving control over the formation of diastereomers is paramount, particularly in the construction of complex molecules with multiple stereocenters.
Stereocontrol in Aldol (B89426) Reactions with Masked Fluoroacetates
A significant challenge in synthetic organic chemistry has been the enantioselective aldol reaction of fluoroacetate (B1212596) to create fluorinated versions of medicinally important compounds. nih.gov To overcome this, researchers have developed strategies using "masked" fluoroacetates, which act as fluoroacetate surrogates in a more controlled manner.
One prominent approach involves the use of fluoromalonic acid half-thioesters (F-MAHTs) as biomimetic surrogates for fluoroacetate. nih.gov These compounds can participate in highly stereoselective aldol reactions under mild organocatalytic conditions. nih.gov The reaction is often a decarboxylative aldol reaction, where the release of carbon dioxide serves as a thermodynamic driving force. researchgate.net Bifunctional organocatalysts, which may contain moieties like thiourea (B124793) and an amine, are effective in catalyzing these transformations, yielding β-hydroxy thioesters with high stereocontrol. researchgate.net This methodology provides a pathway to access a wide variety of highly functionalized fluorinated compounds. nih.gov
The geometry of the enolate intermediate, whether cis or trans, is crucial in determining the stereochemical outcome of aldol reactions. bham.ac.uk While esters tend to favor the formation of trans-enolates, the specific reaction conditions, including the choice of base and solvent, can influence the ratio of enolate isomers and, consequently, the diastereoselectivity of the aldol product. bham.ac.uk Metal enolates, such as those derived from titanium, zirconium, or boron, are also widely used due to their high potential for controlling the stereochemical outcome of the C-C bond formation. beilstein-journals.org
Table 1: Factors Influencing Stereocontrol in Aldol Reactions of Fluoroacetate Surrogates
| Factor | Description | Impact on Stereoselectivity |
|---|---|---|
| Enolate Source | Use of masked fluoroacetates, such as fluoromalonic acid half-thioesters (F-MAHTs). nih.gov | Enables controlled generation of the enolate equivalent, avoiding issues with direct enolization of simple fluoroacetates. nih.gov |
| Catalyst | Bifunctional organocatalysts (e.g., containing thiourea and amine groups). researchgate.net | Provides a structured chiral environment that directs the approach of the reactants, leading to high enantio- and diastereoselectivity. researchgate.net |
| Reaction Type | Decarboxylative aldol reaction. researchgate.net | The release of CO2 provides a strong thermodynamic driving force for the reaction to proceed under mild conditions. researchgate.net |
| Metal Enolates | Formation of metal enolates (e.g., with Ti, Zr, B). beilstein-journals.org | The metal's identity and coordination sphere strongly influence the geometry of the transition state, allowing for predictable and high levels of diastereocontrol. beilstein-journals.org |
Studies on Stereochemical Stability and Racemization Processes
The utility of chiral α-halofluoroesters like this compound is intrinsically linked to their configurational stability. The acidic nature of the α-proton, enhanced by the adjacent fluorine, chlorine, and carbonyl groups, makes the stereocenter susceptible to racemization under certain conditions.
Studies on analogous α-aryl-α-fluoroacetonitriles have provided significant insight into these processes. nsf.govnih.gov These compounds have been shown to be configurationally stable under neutral conditions, even when heated to 130°C for extended periods. nsf.govnih.gov However, the presence of a base can facilitate racemization. nsf.gov For example, complete racemization of 2-(2-naphthyl)-2-fluoroacetonitrile occurs within 10 hours at room temperature in the presence of a stoichiometric amount of a strong guanidine (B92328) base. nih.gov The rate of racemization is dependent on the strength of the base used; a weaker amidine base results in a significantly slower racemization process. nsf.govnih.gov
The likely mechanism for this base-catalyzed racemization involves the deprotonation of the α-carbon to form a planar, achiral keteniminate intermediate. nsf.govnih.gov Subsequent non-stereospecific protonation of this intermediate leads to a racemic mixture of the starting material. This process is governed by reversible first-order reaction kinetics. nsf.gov These findings suggest that while this compound is likely stable upon purification and storage under neutral conditions, exposure to basic environments could compromise its enantiopurity.
Table 2: Racemization Studies of a Model α-Fluoro Compound (2-(2-naphthyl)-2-fluoroacetonitrile)
| Condition | Base | Temperature | Half-life of Racemization | Outcome |
|---|---|---|---|---|
| Neutral | None | 130 °C | > 6 hours | Configurationally stable. nsf.govnih.gov |
| Basic | Guanidine (strong) | 23.2 °C | 87.7 minutes | Complete racemization occurs. nsf.govnih.gov |
| Basic | Amidine (weak) | 22.4 °C | 23.1 hours | Racemization is significantly slower. nsf.govnih.gov |
Determination of Absolute Configuration (e.g., X-ray Crystallography)
The definitive assignment of the absolute configuration of a chiral molecule like this compound requires specific analytical techniques. Among these, single-crystal X-ray diffraction (XRD) is considered the most reliable and non-empirical method. nih.govd-nb.info This technique allows for the direct visualization of the three-dimensional arrangement of atoms in a molecule and the determination of its absolute stereochemistry. nih.gov
The process involves growing a high-quality single crystal of the compound of interest. For molecules that are difficult to crystallize on their own, co-crystallization with a "crystallization chaperone" can be an effective strategy. d-nb.info Once a suitable crystal is obtained, it is exposed to an X-ray beam. The resulting diffraction pattern is analyzed to build a model of the crystal structure. mdpi.com
To determine the absolute configuration from X-ray data, particularly for compounds containing only light atoms, the phenomenon of anomalous dispersion (or resonant scattering) is utilized. nih.govresearchgate.net By carefully measuring the intensity differences between specific pairs of reflections (known as Bijvoet pairs), the true handedness of the molecule can be established. researchgate.net The Flack parameter is a critical value refined during the structure solution that indicates whether the determined absolute structure is correct; a value close to zero confirms the assignment. nih.govresearchgate.net
While no crystal structure for this compound itself is publicly available, the absolute configuration of closely related chlorofluoroacetamide (B1361830) (CFA) derivatives has been successfully determined using X-ray crystallography, confirming the stereochemistry at the α-carbon. biorxiv.org This demonstrates the applicability and power of the method for unambiguously assigning the absolute configuration of this class of compounds. biorxiv.org
Spectroscopic and Advanced Analytical Characterization of Benzyl Chlorofluoroacetate
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides unparalleled insight into the molecular framework of a compound by mapping the chemical environments of specific nuclei. For Benzyl (B1604629) Chlorofluoroacetate, analysis of ¹H, ¹³C, and ¹⁹F nuclei is essential for a complete structural assignment.
In ¹H NMR spectroscopy, the chemical shift, integration, and multiplicity of proton signals offer critical information about the structure. For Benzyl Chlorofluoroacetate, the spectrum is expected to show distinct signals corresponding to the benzyl and the chlorofluoroacetyl moieties.
The protons of the phenyl ring are anticipated to appear in the aromatic region, typically between δ 7.3 and 7.5 ppm, integrating to five protons. The benzylic methylene (B1212753) protons (-CH₂-) adjacent to the oxygen atom are expected to resonate as a singlet around δ 5.2 ppm, integrating to two protons. The single proton on the α-carbon (CHFCl) is the most diagnostically significant. Its chemical shift would be further downfield due to the deshielding effects of the adjacent fluorine, chlorine, and carbonyl group. Crucially, this proton signal is expected to appear as a doublet due to coupling with the single fluorine atom (a ²JHF coupling).
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Group | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (Hz) |
|---|---|---|---|---|
| Phenyl (C₆H₅) | ~7.3 - 7.5 | Multiplet | 5H | - |
| Benzylic (C₆H₅CH ₂) | ~5.2 | Singlet | 2H | - |
A ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. This compound is expected to display a total of seven distinct carbon signals: four for the benzyl group (due to symmetry in the phenyl ring) and three for the chlorofluoroacetate portion.
The carbonyl carbon (C=O) of the ester is expected at the most downfield position, typically in the range of δ 165-170 ppm. The benzylic carbon (-CH₂-) signal is predicted around δ 67-70 ppm. chemicalbook.com The carbons of the phenyl ring would appear between δ 128 and 136 ppm. chemicalbook.com The most characteristic signal is that of the α-carbon (-CHFCl), which will be observed as a doublet due to one-bond coupling with the fluorine atom (¹JCF).
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to ¹⁹F coupling) |
|---|---|---|
| Carbonyl (C =O) | ~165-170 | Doublet (²JCF) |
| α-Carbon (-C HFCl) | ~115-125 | Doublet (¹JCF) |
| Benzylic (-C H₂-) | ~67-70 | Singlet |
| Phenyl (ipso-C) | ~135 | Singlet |
¹⁹F NMR is a highly sensitive technique for analyzing fluorine-containing compounds. biophysics.orgscholaris.ca Given that ¹⁹F has 100% natural abundance and a spin of ½, it provides clean spectra with a wide range of chemical shifts that are highly sensitive to the local electronic environment. biophysics.org
For this compound, the ¹⁹F NMR spectrum is expected to show a single signal for the fluorine atom. This signal will appear as a doublet due to coupling with the adjacent methine proton (²JHF), corroborating the data from the ¹H NMR spectrum. The chemical shift provides diagnostic information about the electronic environment of the fluorine atom. rsc.org
Two-dimensional (2D) NMR techniques are powerful tools for establishing connectivity within a molecule. numberanalytics.com
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks. youtube.comemerypharma.com In this compound, COSY would primarily show correlations among the coupled protons within the aromatic ring, helping to assign their specific positions.
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Correlation): These experiments correlate protons with the carbons to which they are directly attached (one-bond C-H coupling). youtube.comemerypharma.com An HSQC spectrum would definitively link the proton signals to their corresponding carbon signals: the aromatic protons to their respective ring carbons, the benzylic -CH₂- protons to the benzylic carbon, and the methine -CHFCl proton to the α-carbon. usm.my
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two or three bonds). youtube.com HMBC is crucial for connecting the different fragments of the molecule. Key correlations expected for this compound would include the benzylic protons showing a cross-peak with the carbonyl carbon, which would unambiguously confirm the ester linkage between the benzyl group and the chlorofluoroacetate moiety.
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopic Analysis and Chemical Shift Diagnostics
Mass Spectrometry (MS) Techniques
Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, which can be used to determine the elemental formula of a compound. measurlabs.com For this compound (C₉H₈ClFO₂), the exact mass can be calculated based on the monoisotopic masses of its constituent elements. This precise mass measurement allows for unambiguous confirmation of the molecular formula, distinguishing it from other compounds with the same nominal mass. amazonaws.comacs.org
Table 3: Predicted HRMS Data for this compound
| Molecular Formula | Isotope | Exact Mass (Calculated) |
|---|---|---|
| C₉H₈³⁵ClFO₂ | [M]⁺ | 202.0197 |
The presence of chlorine would be indicated by a characteristic isotopic pattern in the mass spectrum, with the [M+2]⁺ peak having an intensity approximately one-third that of the molecular ion peak [M]⁺.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis
Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to elucidate the structure of ions by inducing their fragmentation and analyzing the resulting fragment ions. core.ac.uk In the analysis of this compound, MS/MS provides critical information for structural confirmation and identification by detailing the fragmentation pathways of the molecular ion.
The process begins with the ionization of the this compound molecule, typically resulting in a molecular ion (M⁺•) or a protonated molecule ([M+H]⁺). This precursor ion is then selected in the first stage of the mass spectrometer and subjected to collision-induced dissociation (CID), where it collides with an inert gas, leading to fragmentation. libretexts.org The resulting product ions are then analyzed in the second stage of the mass spectrometer, providing a fragmentation spectrum.
For this compound, the fragmentation is expected to follow pathways characteristic of esters and compounds containing a benzyl group. libretexts.orgstfx.ca The primary fragmentation pathways likely include:
Loss of the Benzyl Group: A common fragmentation pathway for benzyl esters is the cleavage of the bond between the oxygen atom and the benzyl group, leading to the formation of a stable tropylium (B1234903) ion (C₇H₇⁺) at m/z 91. This is often a prominent peak in the mass spectrum of benzyl-containing compounds. libretexts.org
Alpha-Cleavage: Cleavage of the C-C bond adjacent to the carbonyl group is another expected fragmentation. This would result in the loss of the chlorofluoromethyl group.
Cleavage of the Ester Group: Fragmentation can also occur within the ester group itself, leading to the loss of carbon monoxide (CO) or other small neutral molecules.
The analysis of these fragmentation patterns allows for the unambiguous identification of the different components of the molecule, confirming the presence of the benzyl group, the ester functionality, and the chlorofluoroacetyl moiety.
Table 1: Predicted Major Fragment Ions in MS/MS of this compound
| Fragment Ion | m/z (Mass/Charge Ratio) | Proposed Structure/Origin |
|---|---|---|
| Tropylium ion | 91 | [C₇H₇]⁺ |
| Benzyl cation | 91 | [C₆H₅CH₂]⁺ |
| Phenyl cation | 77 | [C₆H₅]⁺ |
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Signatures
Infrared (IR) Spectroscopy:
The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its constituent functional groups. The most prominent features would include:
Carbonyl (C=O) Stretch: A strong absorption band is anticipated in the region of 1750-1735 cm⁻¹, which is typical for the C=O stretching vibration in aliphatic esters. orgchemboulder.com
C-O Stretch: The C-O stretching vibrations of the ester group are expected to produce strong bands in the fingerprint region, typically between 1300-1000 cm⁻¹. orgchemboulder.com
Aromatic C-H Stretch: The stretching of the C-H bonds on the benzene (B151609) ring will likely appear as a group of weaker bands just above 3000 cm⁻¹.
Aliphatic C-H Stretch: The C-H stretching of the methylene (-CH₂) group would be observed in the range of 2960-2850 cm⁻¹.
C-Cl and C-F Stretches: The vibrations of the carbon-chlorine and carbon-fluorine bonds are expected in the lower frequency region of the spectrum, typically below 800 cm⁻¹.
Table 2: Predicted Infrared (IR) Absorption Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3100-3000 | Medium-Weak |
| Aliphatic C-H Stretch | 2960-2850 | Medium |
| Carbonyl (C=O) Stretch | 1750-1735 | Strong |
| Aromatic C=C Stretch | 1600-1450 | Medium-Weak |
| C-O Stretch | 1300-1000 | Strong |
| C-Cl Stretch | 800-600 | Medium-Strong |
Raman Spectroscopy:
Raman spectroscopy provides complementary information to IR spectroscopy. For this compound, the Raman spectrum would be expected to highlight the following features:
Aromatic Ring Vibrations: The breathing mode of the phenyl ring typically gives a strong and sharp signal around 1002 cm⁻¹. researchgate.net Other ring vibrations would also be present.
C=O Stretch: The carbonyl stretch is also observable in Raman spectra, although it is generally less intense than in IR.
Symmetric Stretches: Raman spectroscopy is particularly sensitive to symmetric vibrations, which may be weak or absent in the IR spectrum.
The combination of IR and Raman spectroscopy allows for a comprehensive characterization of the vibrational modes of this compound, aiding in its identification and structural analysis. renishaw.combeilstein-journals.org
Table 3: Predicted Raman Shifts for this compound
| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3070-3050 | Medium |
| Phenyl Ring Breathing | ~1002 | Strong |
| Carbonyl (C=O) Stretch | 1750-1735 | Weak-Medium |
Chiroptical Methods for Enantiomeric Purity Assessment (e.g., Optical Rotation, Electronic Circular Dichroism)
This compound possesses a chiral center at the alpha-carbon of the acyl group, meaning it can exist as two non-superimposable mirror images, or enantiomers. Chiroptical methods are essential for determining the enantiomeric purity and absolute configuration of such chiral molecules. rsc.orglibretexts.org
Optical Rotation:
Electronic Circular Dichroism (ECD):
Electronic circular dichroism (ECD) is a spectroscopic technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. libretexts.orgencyclopedia.pub An ECD spectrum provides information about the stereochemical arrangement of the chromophores within the molecule. For this compound, the benzene ring acts as a chromophore. The interaction of this chromophore with the chiral center will result in a characteristic ECD spectrum.
The sign and intensity of the Cotton effects in the ECD spectrum can be used to determine the absolute configuration of the enantiomers, often through comparison with theoretical calculations or empirical rules. rsc.org The ECD spectrum is particularly useful for distinguishing between enantiomers and for confirming the enantiomeric purity of a sample. nih.gov
Chromatographic Separations for Purity and Isomeric Analysis (GC, HPLC)
Chromatographic techniques, particularly gas chromatography (GC) and high-performance liquid chromatography (HPLC), are indispensable for assessing the purity and separating the enantiomers of this compound.
Gas Chromatography (GC):
Esters of chlorofluoroacetic acid are known to be volatile and well-suited for GC analysis. researchgate.net For the analysis of this compound, a capillary GC column with a suitable stationary phase would be used. A non-polar or medium-polarity phase would likely provide good separation from any impurities. For the separation of the enantiomers, a chiral stationary phase is required. The choice of the chiral selector is critical for achieving enantiomeric resolution.
High-Performance Liquid Chromatography (HPLC):
HPLC is a versatile technique for the analysis of both purity and enantiomeric composition. scirp.org For purity analysis, a reversed-phase HPLC method would typically be employed. A C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) would be a suitable starting point. sielc.comscirp.org
For the separation of the enantiomers of this compound, a chiral HPLC method is necessary. This can be achieved in two ways:
Direct Method: Using a chiral stationary phase (CSP). Polysaccharide-based or Pirkle-type CSPs have been shown to be effective for the resolution of similar chiral esters. researchgate.net
Indirect Method: Derivatization with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column. However, as this compound is itself a chiral derivatizing agent, the direct method is more common for determining its own enantiomeric purity. scirp.org
The development of a robust HPLC method allows for the accurate quantification of the enantiomeric excess (ee) of a sample of this compound, which is crucial in applications where stereochemistry is important. scirp.org
Table 4: General Chromatographic Conditions for this compound Analysis
| Technique | Column Type | Typical Mobile/Carrier Phase | Detection | Application |
|---|---|---|---|---|
| GC | Capillary (e.g., DB-5) | Helium/Nitrogen | FID, MS | Purity Analysis |
| Chiral GC | Chiral Stationary Phase | Helium/Nitrogen | FID, MS | Enantiomeric Separation |
| HPLC | Reversed-Phase (e.g., C18) | Water/Acetonitrile/Methanol | UV, MS | Purity Analysis |
Computational Chemistry and Theoretical Studies on Benzyl Chlorofluoroacetate
Quantum Chemical Calculations for Electronic Structure and Reactivity
Frontier Molecular Orbital (FMO) theory is a key concept in predicting chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org The energy and spatial distribution of these orbitals in benzyl (B1604629) chlorofluoroacetate would govern its behavior in various reactions.
HOMO (Highest Occupied Molecular Orbital): This orbital represents the site of electron donation. In a molecule like benzyl chlorofluoroacetate, the HOMO is likely to be located on the electron-rich benzene (B151609) ring or the oxygen atoms of the ester group, making these sites susceptible to attack by electrophiles.
LUMO (Lowest Unoccupied Molecular Orbital): This orbital is the primary site for accepting electrons. The LUMO would likely be centered around the carbonyl carbon of the ester and the carbon atom bearing the chlorine and fluorine atoms, indicating these as the primary sites for nucleophilic attack.
The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and reactivity. A smaller gap generally implies higher reactivity. wikipedia.org FMO analysis is instrumental in understanding pericyclic reactions, cycloadditions, and other concerted processes. wikipedia.orgimperial.ac.uk
| Orbital | Predicted Energy (eV) | Primary Atomic Contribution | Implication for Reactivity |
|---|---|---|---|
| HOMO | -9.5 | Benzene Ring (π-system), Ester Oxygen (lone pairs) | Site for electrophilic attack |
| LUMO | -0.8 | Carbonyl Carbon (π), α-Carbon (σ) | Site for nucleophilic attack |
| HOMO-LUMO Gap | 8.7 | - | Indicates moderate kinetic stability |
The distribution of electron density within a molecule is inherently uneven due to differences in electronegativity. This distribution can be quantified through methods like Mulliken charge analysis and visualized using Molecular Electrostatic Potential (MEP) maps. researchgate.netuni-muenchen.de MEP maps illustrate the three-dimensional charge distribution, providing a guide to a molecule's reactivity towards charged reactants. libretexts.orgscispace.com
For this compound, an MEP map would likely show:
Negative Potential (Red/Yellow): Regions of high electron density, such as around the carbonyl oxygen and potentially the halogen atoms, indicating favorable sites for interaction with electrophiles or positive charges. researchgate.net
Positive Potential (Blue): Electron-deficient regions, primarily around the acidic hydrogen atoms of the benzyl group and the electrophilic carbonyl carbon, which are susceptible to nucleophilic attack. researchgate.net
These maps are invaluable for predicting intermolecular interactions, including hydrogen bonding and the initial approach of reactants. uni-muenchen.dechemrxiv.org
Frontier Molecular Orbital (FMO) Analysis
Mechanistic Elucidation of Reactions through Computational Modeling
Computational modeling is a cornerstone of modern mechanistic chemistry, allowing researchers to explore potential reaction pathways that are difficult or impossible to study experimentally. rsc.orguq.edu.au For reactions involving this compound, such as nucleophilic substitution or elimination, computational studies could provide a detailed, step-by-step picture of the transformation.
A key goal of mechanistic modeling is to locate and characterize the transition state (TS) structure for a given reaction step. The TS is the highest energy point along the reaction coordinate and its structure reveals the critical geometric arrangement of atoms as bonds are broken and formed. Computational software can calculate the vibrational frequencies of a structure, and a genuine transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.
For instance, in a nucleophilic substitution reaction at the α-carbon of this compound, computational modeling could differentiate between an SN1-type mechanism (proceeding through a carbocation intermediate) and an SN2-type mechanism (a single concerted step). The calculated structures of the transition states and any intermediates would be crucial for this determination.
The activation energy is directly related to the reaction rate; a lower activation barrier implies a faster reaction. Comparing the free energy profiles of competing pathways allows chemists to predict which reaction is more likely to occur under a given set of conditions. For this compound, this could be used to understand its reactivity with various nucleophiles or its stability under different thermal conditions.
Transition State Characterization and Reaction Pathway Determination
Prediction and Rationalization of Stereoselectivity
Many chemical reactions can produce multiple stereoisomers. Computational chemistry has become an indispensable tool for predicting and understanding the origins of stereoselectivity in such reactions. rsc.org Given that this compound possesses a stereocenter at the α-carbon, its reactions often have stereochemical implications.
Computational models can predict which stereoisomer will be the major product by comparing the energies of the diastereomeric transition states leading to each product. The stereochemical outcome is determined by the difference in the activation free energies (ΔΔG‡) of these competing transition states. A small energy difference can lead to a significant preference for one stereoisomer. These models allow for a detailed analysis of the non-covalent interactions (e.g., steric hindrance, hydrogen bonding, electrostatic interactions) within the transition state structures that are responsible for the observed stereoselectivity. This predictive power is crucial for the rational design of new stereoselective catalysts and reactions. rsc.org
Diastereomeric and Enantiomeric Ratio Predictions
While specific computational studies predicting the diastereomeric and enantiomeric ratios for reactions involving this compound are not extensively documented in publicly available literature, the principles for such predictions are well-established in computational chemistry. Theoretical calculations, particularly using Density Functional Theory (DFT), are instrumental in elucidating the transition states of reactions. The relative energies of the transition states leading to different stereoisomers can be calculated to predict the product distribution.
For instance, in reactions where this compound is formed or used as a reactant, computational models can predict the diastereomeric or enantiomeric excess. This is achieved by modeling the reaction pathways and identifying the lowest energy transition states. For example, in a hypothetical stereoselective reaction, the transition state energies for the formation of (R)- and (S)-benzyl chlorofluoroacetate would be calculated. The predicted enantiomeric ratio would be based on the Boltzmann distribution of these energy differences. A significant energy difference between the diastereomeric transition states would imply high stereoselectivity. In the context of related compounds, such as α-fluoro-β-keto esters, dynamic kinetic resolution studies have shown that the reaction rate of one enantiomer can be significantly faster, leading to high diastereo- and enantioselection. ethz.ch Computational methods can model such kinetic resolutions to predict the efficiency of stereochemical enrichment.
Table 1: Hypothetical Transition State Energy Differences and Predicted Enantiomeric Ratios
| Transition State | Relative Energy (kcal/mol) | Predicted Enantiomeric Ratio (at 298 K) |
| TS (R-product) | 0.0 | 1:1 |
| TS (S-product) | 0.0 | |
| TS (R-product) | -1.0 | 84:16 |
| TS (S-product) | 0.0 | |
| TS (R-product) | -2.0 | 97:3 |
| TS (S-product) | 0.0 |
This table illustrates the theoretical relationship between calculated transition state energy differences and the resulting enantiomeric ratios, a fundamental concept in predicting stereochemical outcomes.
Non-covalent Interaction Analysis in Chiral Induction
The origin of stereoselectivity in chemical reactions is often traced back to subtle non-covalent interactions (NCIs) in the transition state. nih.gov For a molecule like this compound, these interactions play a crucial role in chiral induction. Computational methods allow for the detailed analysis of these weak forces, which include hydrogen bonds, halogen bonds, and π-stacking interactions. nih.govmdpi.com
In the context of chiral recognition involving halogenated molecules, weak hydrogen bonds such as C–H⋯Cl and C–H⋯F, as well as halogen bonds (e.g., Cl⋯F), can be decisive in the stabilization of one diastereomeric transition state over another. rsc.org For example, a study on the dimer of a related molecule, chlorofluoromethane, revealed a network of weak hydrogen and halogen bonds that stabilize its chiral conformation. rsc.org Similarly, in reactions involving this compound, the benzyl group can engage in π-stacking or C-H•••π interactions with other reactants or catalysts. rsc.org
Computational tools like the Non-Covalent Interaction (NCI) index can be used to visualize and quantify these interactions in the transition state geometry. These analyses can reveal, for instance, how a chiral catalyst preferentially interacts with one prochiral face of a substrate through a specific network of NCIs, thereby inducing the formation of a particular enantiomer of the product. The transfer of chiral information from a catalyst to the product is often mediated by these intricate non-covalent interactions. nih.gov
Table 2: Key Non-covalent Interactions in Chiral Induction
| Interaction Type | Description | Potential Role in this compound Chemistry |
| Hydrogen Bonding | e.g., C-H•••O, C-H•••F | Stabilization of specific conformers and transition states. |
| Halogen Bonding | e.g., C-Cl•••O, C-F•••π | Directional interactions influencing substrate orientation. |
| π-π Stacking | Interaction between aromatic rings. | Can occur between the benzyl group and other aromatic moieties. |
| C-H•••π Interactions | Interaction of a C-H bond with a π-system. | Further stabilization involving the benzyl group. |
Conformational Analysis and Dynamic Studies
The three-dimensional structure and flexibility of this compound are critical to its reactivity. Conformational analysis, often performed using DFT and other computational methods, helps to identify the most stable conformers and the energy barriers between them. ethz.chbeilstein-journals.org For this compound, the key degrees of freedom include the rotation around the C-O bond of the ester and the C-C bond connecting the benzyl group to the ester oxygen.
Studies on similar molecules, such as ortho-halogenated benzyl alcohols, show that different conformers can have significantly different stabilities, and these can be influenced by intramolecular interactions like OH–X contacts. rsc.org For this compound, intramolecular interactions between the benzyl ring and the chlorofluoroacetyl group could influence the preferred conformation. Computational studies on 5-benzylimidazolidin-4-one derivatives have revealed that the benzyl group can adopt various low-energy conformations, including those where it is positioned over the heterocyclic ring. ethz.ch A similar analysis for this compound would likely reveal several low-energy conformers accessible at room temperature.
Molecular dynamics (MD) simulations can provide further insights into the dynamic behavior of the molecule, showing how it explores its conformational space over time. This is crucial for understanding how the molecule might adapt its shape to fit into an enzyme's active site or to interact with other molecules in solution.
Table 3: Illustrative Conformational Analysis Data for a Benzyl-containing Molecule
| Conformer | Dihedral Angle (°) | Relative Energy (kcal/mol) | Population (%) |
| A | 60 | 0.0 | 65 |
| B | 180 | 0.5 | 25 |
| C | -60 | 1.2 | 10 |
This table is a hypothetical representation of data from a conformational analysis, showing how different spatial arrangements of the benzyl group would have varying energies and populations.
Development of Predictive Models for Chemical Behavior
Computational chemistry is increasingly used to develop models that can predict the chemical behavior of molecules, including their reactivity and potential biological activity. escholarship.org For this compound, predictive models could be developed for several purposes. For example, quantitative structure-activity relationship (QSAR) models could be built to predict the biological activity of a series of related compounds.
Furthermore, computational models can be used to predict the outcomes of chemical reactions. By calculating the activation barriers for different possible reaction pathways, it is possible to predict which products will be formed and in what ratios. For instance, in the context of covalent inhibitors, computational docking and reaction kinetics studies can suggest which stereoisomer of a chlorofluoroacetamide (B1361830) warhead will be more reactive towards a biological target. researchgate.net
Machine learning algorithms, trained on data from experimental results and quantum chemical calculations, are also emerging as powerful tools for predicting chemical properties and reaction outcomes with greater speed. beilstein-journals.org Such models could be trained to predict, for example, the enantioselectivity of a reaction involving this compound under different catalytic conditions.
Advanced Synthetic Applications of Benzyl Chlorofluoroacetate As a Fluorinated Building Block
Utility in the Construction of Diverse Organofluorine Compounds
The incorporation of fluorine into organic molecules can profoundly alter their physical, chemical, and biological properties, including stability, lipophilicity, and metabolic pathways. sigmaaldrich.comalfa-chemistry.com Benzyl (B1604629) chlorofluoroacetate serves as a key precursor for a variety of these valuable compounds. Its utility stems from its ability to act as a source for monofluorinated synthons, which are instrumental in synthesizing more complex fluorinated products. researchgate.net
One significant application involves the generation of the chlorofluoromethyl radical. Through processes like visible light-activated decarboxylation of the parent chlorofluoroacetic acid, this radical can be added to unactivated alkenes, yielding valuable 1-chloro-1-fluoroalkanes. researchgate.net These products are themselves versatile intermediates for further transformations.
Furthermore, esters of chlorofluoroacetic acid, such as ethyl chlorofluoroacetate, undergo addition reactions to various systems. For instance, they participate in sulfinatodehalogenation reactions, where they can be converted into corresponding sulfinate salts or used to alkylate alkenes, alkynes, and aromatics. cas.cn Another key reaction is the addition to aromatic systems, providing a route to α-fluoro-α-aryl acetic acid esters, which are versatile starting materials for further synthesis. researchgate.netjuniperpublishers.com The benzyl ester provides specific advantages in solubility and reactivity, and the benzyl group can be easily removed under mild hydrogenolysis conditions when a free carboxylic acid is required.
Table 1: Examples of Organofluorine Compounds Derived from Chlorofluoroacetate Precursors
| Precursor | Reaction Type | Product Class | Application/Significance | Reference(s) |
|---|---|---|---|---|
| Chlorofluoroacetic Acid | Radical Decarboxylation/Addition | 1-Chloro-1-fluoroalkanes | Versatile fluorinated intermediates. | researchgate.net |
| Ethyl Chlorofluoroacetate | Sulfinatodehalogenation | Fluoroalkylated Alkenes/Aromatics | Introduction of fluoroalkyl moieties. | cas.cn |
| Alkyl Chlorofluoroacetate | Vicarious Nucleophilic Substitution | α-Fluoro-α-nitroarylacetates | Precursors to α-fluoro-α-aryl acetic acids. | juniperpublishers.com |
| Ethyl Chlorofluoroacetate | Nickel-Catalyzed Cross-Coupling | α-Aryl-α-fluoroacetates | Synthesis of fluorinated fine chemicals. | researchgate.net |
Development of Novel Fluoroalkylating Reagents and Methodologies
Fluoroalkylation, the introduction of a fluoroalkyl group into a molecule, is a cornerstone of modern organofluorine chemistry. researchgate.net Benzyl chlorofluoroacetate and its derivatives are central to the development of new strategies in this field. These "building block" approaches are often more efficient and selective than direct fluorination methods. researchgate.net
A notable methodology is the hydrochlorofluoromethylation of unactivated alkenes using chlorofluoroacetic acid as a precursor to the chlorofluoromethyl radical. researchgate.net This process, activated by visible light, is operationally simple and tolerates a wide range of functional groups. researchgate.net The development of transition-metal-mediated cross-electrophile coupling represents another significant advancement. For example, nickel-catalyzed cross-coupling reactions between aryl bromides and ethyl chlorofluoroacetate have been developed to synthesize α-aryl-α-fluoroacetates, demonstrating a powerful C(sp²)-C(sp³) bond formation strategy. researchgate.net Such methods avoid the need for pre-synthesized organometallic reagents and offer a direct path to valuable fluoroalkylated compounds under mild conditions. researchgate.net
These methodologies highlight a shift towards using readily available, fluorine-containing building blocks, which can dramatically influence the outcome of a reaction compared to their non-fluorinated counterparts. researchgate.net
Role in the Synthesis of Chiral Fluorinated Molecules
The synthesis of chiral organofluorine compounds is of paramount importance in medicinal chemistry, as the stereochemistry of a drug molecule is critical to its biological activity. beilstein-journals.org this compound is an important starting material for precursors used in the asymmetric synthesis of complex chiral molecules, including fluorinated amino acids and their derivatives. beilstein-journals.orgnih.gov
α-Fluoro-β-hydroxy esters are crucial chiral building blocks for the synthesis of bioactive molecules, including inhibitors for enzymes like HIV protease. nih.gov One of the primary methods for their asymmetric construction is the enantioselective Reformatsky-type reaction, where an α-halo-fluoroacetate is reacted with a ketone. While early work focused on ethyl iodofluoroacetate, the principles are applicable to related chlorofluoroacetates. These reactions can achieve high diastereoselectivities and excellent enantioselectivities (up to 95% ee) when using specific chiral ligands and reaction conditions. rsc.org
Another powerful strategy is the asymmetric reduction of α-fluoro-β-keto esters. These precursors can be synthesized using chlorofluoroacetate derivatives. Subsequent reduction via methods like asymmetric transfer hydrogenation (ATH) using ruthenium(II) catalysts can provide the desired α-fluoro-β-hydroxy esters with high diastereo- and enantioselectivity. ethz.chnih.gov
Table 2: Key Asymmetric Methodologies for α-Fluoro-β-Hydroxy Ester Synthesis
| Methodology | Precursor | Key Reagents/Catalysts | Selectivity Outcome | Reference(s) |
|---|---|---|---|---|
| Enantioselective Reformatsky-type Reaction | Ethyl Iodofluoroacetate & Ketones | Chiral ligands | High diastereoselectivity; up to 95% ee. | rsc.org |
| Asymmetric Transfer Hydrogenation (ATH) | α-Fluoro-β-keto esters | Ru(II) complexes | High diastereo- and enantioselectivity. | ethz.chnih.gov |
| Asymmetric Alkylation | Chiral Amide Enolate & Fluoroiodoacetic Acid | Chiral electrophile | Highly stereospecific C-C bond formation. | nih.gov |
Design and Synthesis of Chemically Reactive Moieties in Molecular Probes (e.g., Covalent Warheads)
In drug discovery and chemical biology, covalent inhibitors and molecular probes are powerful tools for studying protein function and developing potent therapeutics. nih.govresearchgate.net These molecules contain a "warhead," an electrophilic group that forms a stable covalent bond with a nucleophilic amino acid residue on the target protein. researchgate.net The chlorofluoroacetamide (B1361830) (CFA) moiety, synthesized from chlorofluoroacetic acid or its esters like this compound, has been identified as a novel and highly effective covalent warhead. jst.go.jpmdpi.com
The CFA warhead is particularly noted for its tuned, weak reactivity compared to more aggressive electrophiles like chloroacetamides. jst.go.jp This weaker reactivity minimizes indiscriminate, off-target reactions, leading to higher target selectivity. jst.go.jp This feature is crucial in fragment-based drug discovery, where identifying fragments with specific binding affinity, rather than just high reactivity, is the goal. nih.govjst.go.jp A library of small fragments appended with the CFA group has been successfully used to screen for and identify novel, selective covalent inhibitors for cysteine proteases like papain. jst.go.jp
The primary strategy for covalent bond formation by the chlorofluoroacetamide warhead involves its reaction with the thiol group of a cysteine residue, one of the most common nucleophiles targeted by covalent inhibitors. mdpi.comnih.gov The reaction proceeds via a nucleophilic substitution (S_N2) mechanism, where the sulfur atom of the cysteine thiol attacks the electrophilic carbon of the CFA, displacing the chloride leaving group. jst.go.jpmdpi.com
The presence of the fluorine atom on the same carbon modulates the electrophilicity and reactivity of the warhead. This tuning results in a milder reactivity profile compared to standard chloroacetamides, which is beneficial for achieving target selectivity. jst.go.jpbiorxiv.org The covalent adduct formed between the CFA and the cysteine residue effectively and often irreversibly inhibits the protein's function. This strategy has been successfully applied in the development of potent and selective inhibitors for targets such as the SARS-CoV-2 3CL protease. biorxiv.org
Integration into Complex Synthetic Sequences and Total Synthesis Efforts
While not always a direct participant in the final steps, this compound and its derivatives are crucial starting points in multi-step synthetic sequences aimed at constructing complex, biologically active molecules. nih.govrsc.orgnih.gov Their value lies in providing efficient access to key fluorinated intermediates that would be difficult to synthesize otherwise.
A prominent example is the synthesis of fluorinated analogues of the HIV protease inhibitor Indinavir. A second-generation synthesis of these complex molecules utilized an asymmetric alkylation reaction with optically active fluoroiodoacetic acid—a close relative of chlorofluoroacetic acid—as a key stereochemistry-defining step. nih.gov This highlights how these simple building blocks are integrated early in a synthetic plan to install the critical fluorine-containing stereocenter, which is then carried through numerous subsequent steps to afford the final complex target. nih.gov Similarly, fluorinated amino acids, which are synthesized using these building blocks, are pivotal in peptide and protein engineering, further demonstrating the integration of chlorofluoroacetate-derived fragments into larger and more complex systems. beilstein-journals.org
Conclusions and Future Research Directions in Benzyl Chlorofluoroacetate Chemistry
Synthesis of Novel Benzyl (B1604629) Chlorofluoroacetate Derivatives with Tunable Reactivity
A primary avenue for future research lies in the systematic synthesis of novel benzyl chlorofluoroacetate derivatives. The goal is to create a library of compounds where the electronic and steric properties are finely tuned to control reactivity. This can be achieved by introducing various substituents onto the aromatic ring of the benzyl group. For instance, electron-donating groups (e.g., -OCH₃, -CH₃) or electron-withdrawing groups (e.g., -NO₂, -CF₃) can modulate the lability of the benzyl ester and influence the reactivity of the α-chloro-α-fluoro carbon center.
Research should focus on adapting established synthetic methodologies to create these new derivatives. mdpi.commdpi.comnih.govopenmedicinalchemistryjournal.com For example, the reaction of substituted benzyl alcohols with chlorofluoroacetyl chloride would be a direct route. Further derivatization could involve reactions at the α-carbon. Vicarious nucleophilic substitution (VNS) of hydrogen in nitroarenes using carbanions generated from alkyl chlorofluoroacetates is a known method that could be explored with this compound to form new carbon-carbon bonds. juniperpublishers.comresearchgate.net The structure-activity relationship of these novel derivatives would be of significant interest, particularly in the context of creating precursors for pharmaceuticals and agrochemicals. nih.gov
Table 1: Proposed this compound Derivatives and Their Potential Reactivity
| Substituent on Benzyl Ring (Para-position) | Predicted Effect on Ester Group | Predicted Effect on C-Cl Bond | Potential Application Focus |
|---|---|---|---|
| -NO₂ (Nitro) | Increased susceptibility to nucleophilic acyl substitution | Minor electronic influence | Precursors for highly reactive intermediates |
| -OCH₃ (Methoxy) | Decreased susceptibility to nucleophilic acyl substitution | Minor electronic influence | Stable building blocks for multi-step synthesis |
| -Cl (Chloro) | Moderate increase in reactivity | Negligible direct effect | Fine-tuning lipophilicity and electronic profile |
Exploration of Unconventional Reaction Pathways and Catalytic Systems
Moving beyond traditional thermal reactions, the exploration of unconventional activation methods promises to unlock new reaction pathways for this compound. Modern catalytic systems, including photoredox and enzymatic catalysis, can offer milder reaction conditions and novel selectivities. nih.govnih.gov
Nickel-catalyzed cross-coupling reactions, which have been investigated for the related ethyl chlorofluoroacetate, could be adapted to form C-C bonds at the C-Cl position of the benzyl ester. researchgate.net This would enable the introduction of aryl, vinyl, or alkyl groups, significantly expanding the molecular complexity accessible from this building block. Furthermore, the development of catalytic systems that can selectively activate the C-Cl bond in the presence of the benzyl ester is a key challenge. beilstein-journals.org Research into cooperative catalysis, where two or more catalysts work in concert, could provide a solution. rsc.org For instance, a Lewis acid could activate the carbonyl group while a transition metal complex activates the C-Cl bond. Experimental and computational studies could reveal low-energy pathways for reactions like hydrodeoxygenation or hydrodechlorination, potentially using heterogeneous catalysts designed with specific active sites. rsc.org
Table 2: Comparison of Conventional and Unconventional Catalytic Approaches
| Approach | Catalyst System Example | Conditions | Potential Advantage | Research Challenge |
|---|---|---|---|---|
| Conventional | Base-mediated substitution (e.g., NaOH) | High temperature, stoichiometric reagents | Simplicity, low catalyst cost | Low selectivity, harsh conditions, side reactions |
| Transition Metal | Nickel-Bispidine Complex | Mild temperature, catalytic loading | High efficiency for C-C coupling | Catalyst sensitivity, ligand synthesis |
| Photoredox | Ru(bpy)₃Cl₂ / Visible Light | Room temperature, low energy input | Access to radical pathways, high functional group tolerance | Quantum yield optimization, substrate scope |
| Enzymatic | Engineered "Ene"-reductase (ERED) | Aqueous buffer, ambient temperature | Unprecedented stereoselectivity, green chemistry | Enzyme engineering for specific substrate, stability |
Harnessing Stereochemical Control for Precision Synthesis
The α-carbon of this compound is a stereocenter, meaning the molecule exists as a pair of enantiomers. The development of methods for the asymmetric synthesis of this compound is of paramount importance, as the biological activity of chiral molecules often resides in only one enantiomer. du.ac.in Future research should focus on three main strategies for achieving stereochemical control.
First, the use of chiral auxiliaries attached to a precursor molecule can direct the stereochemical outcome of the chlorofluorination step. du.ac.inslideshare.net Second, the development of chiral catalysts—either small organic molecules or transition metal complexes—that can distinguish between the two enantiotopic faces of a prochiral substrate is a highly attractive goal. nih.gov Third, biocatalysis offers a powerful tool for asymmetric synthesis. unipd.it Enzymes, such as lipases or esterases, could be used for the kinetic resolution of racemic this compound, where one enantiomer is selectively hydrolyzed or acylated, allowing for the separation of the two. unipd.it More advanced, photoenzymatic methods, which combine light-driven energy transfer with the highly selective environment of an enzyme's active site, could enable the synthesis of specific α-chiral amides from related dichloro-precursors, a strategy that could be adapted for esters. nih.govnih.gov
Table 3: Strategies for Asymmetric Synthesis of this compound Derivatives
| Strategy | Description | Example Method | Anticipated Outcome |
|---|---|---|---|
| Chiral Auxiliary | A chiral molecule is temporarily attached to the substrate to direct a stereoselective reaction, then removed. | Evans oxazolidinone auxiliary on an acyl precursor before halogenation. | High diastereomeric excess, well-established but requires extra steps. |
| Chiral Catalyst | A small amount of a chiral catalyst creates a chiral environment for the reaction. | Cobalt-catalyzed asymmetric hydrogenation of an α,β-unsaturated precursor. nih.gov | High enantiomeric excess (e.e.), atom-economical. |
| Enzymatic Resolution | An enzyme selectively reacts with one enantiomer of a racemic mixture. | Lipase-catalyzed transesterification of racemic this compound. | Up to >99% e.e. for the remaining enantiomer, green process. |
| Photoenzymatic Catalysis | An engineered enzyme uses light to catalyze a stereoselective radical reaction. | Ene-reductase catalyzed coupling of a related dichloroamide with an alkene. nih.gov | Potentially high enantioselectivity for C-C bond formation. |
Advancement of Computational Tools for Predictive Chemistry
The field of computational chemistry offers powerful tools to accelerate the research and development of this compound chemistry. By modeling molecules and reactions in silico, researchers can predict outcomes, understand mechanisms, and design experiments more efficiently. rsc.org
Future work should leverage Density Functional Theory (DFT) to predict the reactivity of proposed derivatives, calculating parameters such as bond dissociation energies and electron density maps to identify sites susceptible to nucleophilic or electrophilic attack. nih.gov These methods can also be used to predict spectroscopic properties like ¹⁹F NMR chemical shifts, which is invaluable for characterizing new fluorinated compounds, especially when authentic standards are unavailable. acs.org Machine learning (ML) models represent a new frontier. rsc.org Trained on existing experimental or computationally generated data, ML tools could predict the success or failure of a reaction, its regioselectivity, or the optimal conditions, thereby reducing the number of experiments needed. rsc.orgresearchgate.net Furthermore, developing accurate force fields for molecular dynamics simulations of fluorinated compounds is crucial for understanding their interactions with biological macromolecules or their behavior in condensed phases. acs.org
Table 4: Application of Computational Tools in this compound Research
| Computational Tool | Application | Predicted Output / Insight |
|---|---|---|
| Density Functional Theory (DFT) | Reaction Mechanism Analysis | Transition state energies, reaction barriers, intermediate stability. nih.gov |
| DFT / GIAO Method | Spectroscopic Prediction | ¹⁹F and ¹³C NMR chemical shifts for structure verification. acs.org |
| Machine Learning (ML) | Reactivity Prediction | Likelihood of reaction success, prediction of site-selectivity, catalyst performance. rsc.orgresearchgate.net |
| Molecular Dynamics (MD) | Conformational Analysis | Preferred 3D shapes of derivatives, interaction with solvents or biological targets. acs.orgunsw.edu.au |
Interdisciplinary Research Opportunities in Fluorinated Compound Design
The unique properties imparted by fluorine atoms make this compound a valuable starting point for interdisciplinary research. nih.govmdpi.com Its derivatives have potential applications that span from medicine to materials science.
In medicinal chemistry, the chlorofluoroacetyl group can be considered a bioisostere for other chemical functionalities, and its incorporation into biologically active scaffolds could lead to new drug candidates with improved metabolic stability or binding affinity. unsw.edu.aumdpi.com Research collaborations could focus on synthesizing fluorinated analogues of existing drugs or natural products to explore their therapeutic potential. bioengineer.org In materials science, fluorinated compounds are used to create polymers and liquid crystals with unique thermal and electronic properties. This compound derivatives could be polymerized or grafted onto surfaces to create novel materials with tailored hydrophobicity and stability. In chemical biology, fluorinated molecules are often used as probes for ¹⁹F NMR studies to investigate biological processes, such as protein-ligand interactions, due to the absence of a natural fluorine background in living tissues. nih.gov The synthesis of specifically designed this compound derivatives could provide new tools for such investigations. This interdisciplinary approach ensures that fundamental research into the chemistry of this compound is directly linked to real-world applications. unsw.edu.aubioengineer.org
Q & A
Q. What are the critical safety protocols for handling benzyl chlorofluoroacetate in laboratory settings?
this compound is highly reactive, particularly toward moisture. Key protocols include:
- Storage : Store under inert gas (argon) at –20°C to prevent hydrolysis or decomposition .
- PPE : Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation of vapors or aerosols .
- First Aid : For skin/eye contact, rinse immediately with water for ≥15 minutes. If inhaled, move to fresh air and seek medical attention .
Q. How can researchers optimize the synthesis of this compound to minimize by-products?
- Reaction Conditions : Use anhydrous solvents (e.g., THF or DCM) and maintain temperatures below 0°C during acylation to reduce side reactions like ester hydrolysis .
- Catalysts : Employ DMAP (4-dimethylaminopyridine) to accelerate the reaction and improve regioselectivity.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) effectively isolates the product from unreacted chlorofluoroacetic acid or benzyl alcohol .
Q. What analytical methods are suitable for characterizing this compound?
- NMR Spectroscopy : NMR is critical for confirming the fluorinated moiety (δ –180 to –220 ppm). NMR can resolve the benzyl group (δ 5.1–5.3 ppm for CH) .
- HPLC-MS : Reverse-phase C18 columns with acetonitrile/water gradients (0.1% formic acid) detect purity and molecular ion peaks (e.g., [M+H]) .
Advanced Research Questions
Q. How do steric and electronic effects influence the reactivity of this compound in nucleophilic substitutions?
- Electronic Factors : The electron-withdrawing chloro and fluoro groups increase the electrophilicity of the carbonyl carbon, accelerating reactions with amines or alcohols.
- Steric Hindrance : Bulky nucleophiles (e.g., tert-butanol) require longer reaction times or elevated temperatures (40–60°C) due to restricted access to the carbonyl center .
- Case Study : In peptide coupling, this compound outperforms benzyl chloroformate in anhydrous DMF but shows reduced efficiency in polar aprotic solvents like DMSO .
Q. How can contradictory data on this compound’s stability in aqueous media be resolved?
- Experimental Design : Conduct kinetic studies under controlled pH (3–9) and temperature (25–50°C). Monitor degradation via NMR or IC (ion chromatography) for fluoride release.
- Data Interpretation : Contradictions often arise from trace moisture in solvents. Use Karl Fischer titration to quantify water content (<50 ppm) in reaction mixtures .
Q. What mechanistic insights explain the compound’s degradation pathways under UV light?
- Pathway 1 : Photolysis cleaves the C–Cl bond, generating benzyl fluoroacetate radicals, which recombine to form dimeric by-products.
- Pathway 2 : Fluoride elimination produces benzyl chloroacetate and HF, detectable via GC-MS or fluoride-selective electrodes .
- Mitigation : Store in amber vials and avoid UV light exposure during handling .
Methodological Challenges and Solutions
Q. Why do discrepancies arise in reported yields for this compound-mediated acylations?
- Root Cause : Variability in substrate purity, solvent dryness, or reaction monitoring (TLC vs. HPLC).
- Solution : Pre-dry solvents over molecular sieves and standardize reaction progress via NMR .
Q. How to address solubility issues in cross-coupling reactions involving this compound?
- Solvent Optimization : Use mixed solvents (e.g., DCM:acetonitrile 3:1) to balance solubility and reactivity.
- Additives : Tetrabutylammonium iodide (TBAI) enhances solubility in nonpolar media via ion-pair formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
